![molecular formula C27H37NO B14240860 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde CAS No. 353289-57-3](/img/structure/B14240860.png)
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group and a dihexylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde typically involves a multi-step process. One common method includes the reaction of 4-(dihexylamino)benzaldehyde with a suitable ethenylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dihexylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo electronic transitions makes it useful in applications like fluorescence imaging and photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with diphenylamino instead of dihexylamino.
4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde: Similar structure but with dimethylamino instead of dihexylamino.
Uniqueness
4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is unique due to its dihexylamino group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes .
Propriétés
Numéro CAS |
353289-57-3 |
|---|---|
Formule moléculaire |
C27H37NO |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
4-[2-[4-(dihexylamino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C27H37NO/c1-3-5-7-9-21-28(22-10-8-6-4-2)27-19-17-25(18-20-27)12-11-24-13-15-26(23-29)16-14-24/h11-20,23H,3-10,21-22H2,1-2H3 |
Clé InChI |
AMQQROOGESNLMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
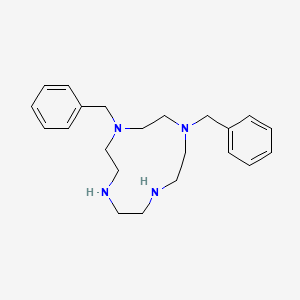
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
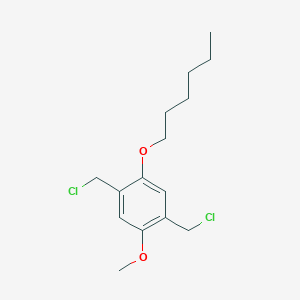
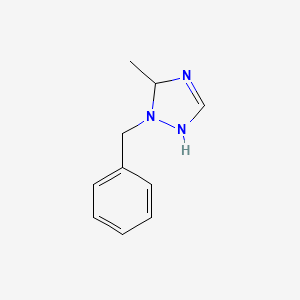
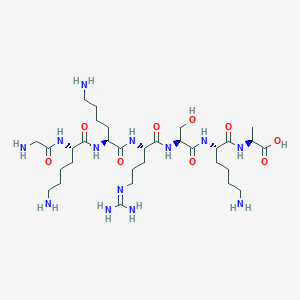
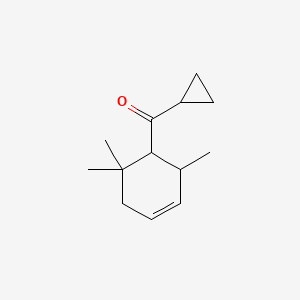
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
